molecular formula C15H14N2OS2 B2988217 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 749913-83-5

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2988217
CAS No.: 749913-83-5
M. Wt: 302.41
InChI Key: ARONGPJZFIOJTG-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide ( 749913-83-5) is a synthetic compound with a molecular formula of C15H14N2OS2 and a molecular weight of 302.41 g/mol . It is part of a class of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which are recognized as versatile intermediates and key scaffolds in medicinal and organic chemistry . The core tetrahydrobenzo[b]thiophene structure is frequently synthesized via the versatile Gewald reaction, which allows for the efficient production of multi-functionalized thiophene rings that serve as valuable building blocks for constructing more complex heterocyclic systems . Compounds based on this core structure have attracted significant research interest due to their diverse biological activities, which include demonstrated antitumor , antioxidant , and anti-inflammatory properties . Researchers utilize this family of compounds as a key precursor for the development of novel potential therapeutic agents, making it a valuable reagent for drug discovery and bioorganic chemistry programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c16-9-12-11-5-1-2-6-13(11)20-15(12)17-14(18)8-10-4-3-7-19-10/h3-4,7H,1-2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARONGPJZFIOJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Condensation Reaction: The starting materials, 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamine and thiophen-2-ylacetyl chloride, undergo a condensation reaction in the presence of a base such as triethylamine.

  • Cyclization Reaction: Cyclization of appropriate precursors can also be employed to obtain the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiophene ring to sulfoxides or sulfones.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the cyano or thiophenyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of antitumor and anti-inflammatory agents.

  • Material Science: It is utilized in the creation of advanced materials with unique electronic and optical properties.

  • Biology: It serves as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Anticancer Activity

Compound/ID Structural Features Biological Activity (IC₅₀) Reference
Original Compound Thiophen-2-yl acetamide substituent Moderate antitumor activity vs. doxorubicin
Compound 21a (EGFR/HER2 inhibitor) Pyrazolo[3,4-b]pyridine substituent H1299 lung cancer: 12.5 nM; EGFR: 0.47 nM; HER2: 0.14 nM
Compound 89 (Mohareb et al.) Thiophene derivatives Significant inhibition of MCF-7, NCI-H460, SF-268 cell lines
  • Key Insights :
    • The pyrazolo-substituted 21a exhibits superior potency (IC₅₀ = 12.5 nM) compared to the original compound, attributed to enhanced hydrophobic interactions and hydrogen bonding with EGFR/HER2 kinases .
    • QSAR studies indicate that higher molecular weight and logP values correlate with improved antiproliferative activity, but may reduce solubility .

Enzyme Inhibition

Compound/ID Structural Features Target (IC₅₀/EC₅₀) Reference
Hydrazine-Carboxamide Derivatives Benzylidene hydrazine substituent α-Glucosidase inhibition (EC₅₀ = 2.8–18.7 µM)
Compound 3 (Holota et al.) Thiadiazole-sulfanyl group Anti-inflammatory (in silico COX-2 binding)
  • Molecular docking reveals that thiadiazole substituents in Compound 3 form stable interactions with COX-2, supporting anti-inflammatory activity .

Physicochemical and Pharmacokinetic Properties

Compound/ID logP Molecular Weight Solubility Key Pharmacokinetic Traits
Original Compound ~2.5 ~327.4 g/mol Moderate Moderate bioavailability
Compound 21a ~3.8 ~406.4 g/mol Low (lipophilic) High membrane permeability
Hydrazine Derivatives ~2.0–3.0 ~350–400 g/mol Variable Favorable ADME profiles
  • Key Insights :
    • Higher logP in Compound 21a improves target binding but may limit aqueous solubility, requiring formulation optimization .
    • QSAR models emphasize balancing lipophilicity and polar surface area for optimal activity and bioavailability .

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2OSC_{15}H_{14}N_2OS, with a molecular weight of 270.35 g/mol. The structure features a tetrahydrobenzo[b]thiophene core substituted with a cyano group and a thiophene ring.

Anti-inflammatory Activity

In Silico Studies:
Recent studies have highlighted the potential of this compound as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies indicated that the compound binds effectively to the allosteric site of 5-LOX, demonstrating strong binding interactions characterized by hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme's active site. The binding energy was found to be competitive with known inhibitors like Celecoxib, albeit with some differences in binding affinity .

In Vitro Studies:
In vitro assays have shown that derivatives of this compound exhibit significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. For instance, compounds based on the tetrahydrobenzo[b]thiophene structure have been reported to reduce COX-2 expression levels in RAW264.7 macrophage cells .

Enzyme Inhibition

α-Glucosidase Inhibition:
The compound has also been evaluated for its α-glucosidase inhibitory activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. In a series of experiments, derivatives including N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide showed promising results as potent α-glucosidase inhibitors with IC50 values comparable to standard drugs used in diabetes management .

Antioxidant Activity

Research indicates that compounds derived from tetrahydrobenzo[b]thiophene exhibit notable antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals effectively. The antioxidant activity has been quantified through various assays, revealing inhibition rates ranging from 19% to 30%, suggesting their potential utility in preventing oxidative stress-related diseases .

Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of 5-LOX; reduced COX-2 expression
α-Glucosidase inhibitionCompetitive inhibition at enzyme active site
AntioxidantScavenging free radicals; inhibiting lipid oxidation

Q & A

Q. What in vitro models are suitable for dual EGFR/HER2 inhibition studies?

  • Methodology : Use H1299 lung cancer cells. Prepare test compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) and assess kinase inhibition via Western blotting (phospho-EGFR/HER2 reduction). IC₅₀ values correlate with substituent hydrophobicity (e.g., -CF₃ groups enhance activity) .

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